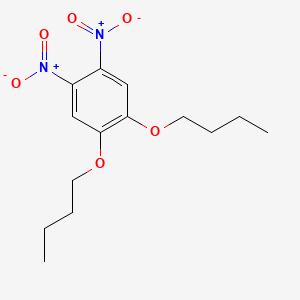

1,2-Dibutoxy-4,5-dinitrobenzene

Beschreibung

Significance of Dinitrobenzene Derivatives as Chemical Building Blocks

Dinitrobenzene derivatives are fundamental components in the synthesis of a diverse array of chemical compounds. Their utility stems from the reactivity conferred by the two nitro groups, which are strong electron-withdrawing groups. This property makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key reaction in the construction of complex organic molecules. For instance, dinitrobenzene derivatives serve as intermediates in the production of pharmaceuticals, agrochemicals, dyes, and pigments. smolecule.comontosight.ai The specific arrangement of substituents on the dinitrobenzene core significantly influences its reactivity and the types of products that can be formed. smolecule.com

The versatility of dinitrobenzene derivatives is further highlighted by their use in creating energetic materials and N-heteroacenes. rsc.orgnih.gov For example, 1,5-difluoro-2,4-dinitrobenzene (B51812) is a key building block for a variety of compounds. biosynth.com Similarly, dinitrobenzene derivatives are used in the synthesis of compounds with potential biological activities, such as antimicrobial and antifungal properties. ontosight.ai

Contextualization within Aromatic Electrophilic Substitution Research

Aromatic electrophilic substitution (EAS) is a fundamental class of reactions in organic chemistry used to introduce functional groups onto an aromatic ring. numberanalytics.commasterorganicchemistry.com The mechanism of EAS involves two main steps: the attack of the aromatic ring on an electrophile to form a carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.comkhanacademy.org The reactivity of the benzene (B151609) ring towards electrophiles is significantly influenced by the substituents it carries. libretexts.org

Substituents are broadly classified as either activating or deactivating groups. masterorganicchemistry.com Activating groups increase the rate of EAS compared to unsubstituted benzene, while deactivating groups decrease the rate. libretexts.org This activation or deactivation is a result of the substituent's ability to donate or withdraw electron density from the aromatic ring. libretexts.org

Electronic and Steric Influences of Alkoxy Substituents on Aromatic Systems

Alkoxy groups (-OR), such as the butoxy groups in 1,2-Dibutoxy-4,5-dinitrobenzene, are classified as activating groups in electrophilic aromatic substitution reactions. numberanalytics.com They donate electron density to the aromatic ring through resonance (p-π conjugation), which involves the lone pair of electrons on the oxygen atom. masterorganicchemistry.comlibretexts.org This electron donation makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles. wikipedia.org

Steric effects also play a crucial role. The bulkiness of an ortho substituent can hinder the approach of reactants, potentially leading to a decrease in the reaction rate at that position. This steric hindrance can influence the regioselectivity of a reaction, favoring substitution at less crowded sites. canterbury.ac.nz

Overview of Research Trajectories for Vicinal Dialkoxy-Dinitrobenzenes

Research on vicinal (adjacent) dialkoxy-dinitrobenzenes, such as 1,2-dialkoxy-4,5-dinitrobenzene derivatives, often focuses on their synthesis and subsequent use as precursors for more complex molecules. A key reaction is the dinitration of 1,2-dialkoxybenzenes, which has been found to proceed with high regioselectivity, yielding the 1,2-dialkoxy-4,5-dinitrobenzene product almost exclusively. acs.org This high selectivity is a subject of ongoing investigation, with theoretical studies suggesting that it is influenced by the electronic structure of the starting material. acs.org

Once synthesized, these dinitro compounds can undergo further transformations. For example, the reduction of the nitro groups in 4,5-dimethoxy-1,2-dinitrobenzene yields 4,5-dimethoxy-1,2-phenylenediamine. mdpi.com This diamine is a valuable building block for synthesizing Schiff base ligands and their metal complexes, which have applications in materials science and catalysis. mdpi.com The reduction of 1,2-dimethoxy-4,5-dinitrobenzene (B14551) can also be achieved using hydrogen gas and a palladium on charcoal catalyst. Furthermore, the methoxy (B1213986) groups can be cleaved to form 1,2-dihydroxy-4,5-dinitrobenzene, a catechol derivative, which can be used in further synthetic applications. prepchem.com

The study of these compounds also extends to understanding the intermolecular interactions in their crystal structures. The presence and relative positions of the nitro and alkoxy groups can influence crystal packing through interactions like C-H···O hydrogen bonds. researchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-dibutoxy-4,5-dinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c1-3-5-7-21-13-9-11(15(17)18)12(16(19)20)10-14(13)22-8-6-4-2/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETYSAHPGMQPJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-])OCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,2 Dibutoxy 4,5 Dinitrobenzene and Analogues

Direct Nitration Strategies for 1,2-Dialkoxybenzenes

The synthesis of 1,2-dialkoxy-4,5-dinitrobenzenes, including the dibutoxy derivative, is most commonly achieved through the direct electrophilic nitration of the corresponding 1,2-dialkoxybenzene. This approach is favored due to its efficiency and the high degree of regiocontrol that yields the desired 4,5-dinitro isomer as the exclusive product. nih.govacs.org

Regioselectivity in Dinitration Reactions

A defining characteristic of the dinitration of 1,2-dialkoxybenzenes is the exceptional regioselectivity that leads almost exclusively to the formation of the 1,2-dialkoxy-4,5-dinitrobenzene product. acs.org This outcome is contrary to what might be expected from simple steric considerations and has prompted deeper theoretical and mechanistic studies to elucidate the controlling factors.

Frontier Molecular Orbital (FMO) theory provides a robust framework for understanding the reactivity and regioselectivity in electrophilic aromatic substitutions. wikipedia.orgucsb.edu According to FMO theory, the course of a reaction is largely determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (the alkoxybenzene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the nitronium ion, NO₂⁺). libretexts.org

For 1,2-dialkoxybenzenes, computational studies, specifically detailed DFT analysis of 1,2-dimethoxybenzene (B1683551), reveal that the regioselectivity is primarily governed by the symmetry of the HOMO of the aromatic ring. nih.govacs.orgmdpi.com The HOMO possesses the highest electron density at the C4 and C5 positions, making these sites the most nucleophilic and thus the most susceptible to electrophilic attack by the nitronium ion. ucsb.edu The initial nitration occurs at one of these positions (e.g., C4), and the presence of the electron-withdrawing nitro group, combined with the directing influence of the alkoxy groups, channels the second nitration to the adjacent C5 position.

While the traditional electrophilic aromatic substitution mechanism involves the formation of a Wheland intermediate (a σ-complex), evidence suggests that the dinitration of 1,2-dialkoxybenzenes likely proceeds via a Single Electron Transfer (SET) mechanism. nih.govacs.orgmdpi.com

In the SET pathway, a single electron is transferred from the electron-rich aromatic ring (the HOMO) to the nitronium ion. This transfer generates an aromatic radical cation and a nitrogen dioxide radical (•NO₂). nih.govacs.org The regioselectivity of the subsequent steps is dictated by the structure of the Singly Highest Occupied Molecular Orbital (SHOMO) of this radical cation, which is defined by the symmetry of the parent molecule's HOMO. mdpi.com The spin density in the radical cation is highest at the C4 and C5 positions, directing the recombination with the •NO₂ radical to these sites, ultimately leading to the 4,5-dinitro product after a second SET and nitration sequence. While the SET mechanism has been questioned in some liquid-phase nitrations, it provides a compelling explanation for the observed, unusual regioselectivity in this specific class of compounds. mdpi.com

In the nitration of 1,2-dialkoxybenzenes, electronic effects are the dominant factor in determining the regiochemical outcome, strongly favoring the 4,5-positions. tandfonline.com While the length of the alkyl chains (e.g., changing from methoxy (B1213986) to butoxy) is not reported to alter this distinct regioselectivity, it can influence other aspects of the reaction and the properties of the resulting products. acs.org

Longer alkyl chains can affect:

Reaction Rates: Steric hindrance from bulkier alkoxy groups might slightly decrease the rate of reaction compared to smaller groups like methoxy. Conversely, studies on other reaction types have noted that certain alkyl chain lengths can sometimes lead to higher reactivity. researchgate.net

Physical Properties: The length of the alkyl chain significantly impacts the physical properties of the final product, such as melting point, solubility, and liquid crystalline behavior. For instance, increasing alkyl chain length generally leads to greater solubility in nonpolar organic solvents. tandfonline.com

However, the fundamental electronic control exerted by the two adjacent alkoxy groups ensures that the dinitration consistently yields the 4,5-disubstituted product, regardless of the n-alkyl chain length.

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of 1,2-Dibutoxy-4,5-dinitrobenzene while maintaining its high selectivity and minimizing byproducts. Key parameters include the choice of nitrating agent, its concentration, and the reaction temperature.

The composition and concentration of the nitrating agent are the most critical factors influencing the efficiency of the dinitration reaction.

Traditional Mixed Acid: The classic nitrating system is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.commasterorganicchemistry.com Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺). youtube.com The ratio and concentration of these acids are fine-tuned to control the reaction.

H₂SO₄ Concentration: Increasing the concentration of H₂SO₄ generally increases the reaction conversion rate. However, excessively high concentrations can sometimes lead to a decrease in product selectivity due to the formation of undesired byproducts. mdpi.com

Acid Ratio: The molar ratio of H₂SO₄ to HNO₃ is a key parameter. An optimal ratio ensures efficient generation of the nitronium ion without promoting oxidative side reactions. mdpi.com

Alternative Nitrating Agents: To achieve milder reaction conditions and potentially improve functional group tolerance, alternative nitrating reagents have been developed. One such example is N-nitropyrazole, which can be used in conjunction with a Lewis acid or a strong protic acid catalyst. acs.orgnih.gov This method allows for controllable mono- or dinitration by manipulating the reaction conditions. acs.org For electron-rich aromatics like dialkoxybenzenes, Yb(OTf)₃ has been identified as an effective catalyst for nitration with N-nitropyrazole reagents. nih.gov

The table below summarizes the effect of different nitrating systems on the nitration of aromatic compounds.

| Nitrating System | Substrate Type | Typical Conditions | Effect on Yield/Selectivity |

|---|---|---|---|

| HNO₃ / H₂SO₄ | Activated & Deactivated Aromatics | 0-25 °C | Highly effective but can be harsh, leading to potential byproducts if not controlled. mdpi.comfrontiersin.org |

| N-Nitropyrazole / Yb(OTf)₃ | Electron-Rich Aromatics | 80 °C in MeCN | Offers high yield and controllable nitration under milder acidic conditions. acs.orgnih.gov |

| N-Nitropyrazole / In(OTf)₃ | Deactivated Aromatics | 80 °C in HFIP | Effective for less reactive substrates, demonstrating versatility of the reagent system. nih.gov |

| Dilute Aqueous HNO₃ | Activated Aromatics (e.g., m-xylene) | Room Temperature | Environmentally benign; yield and selectivity are highly dependent on acid concentration and substrate/acid ratio. frontiersin.org |

Solvent Effects on Nitration Efficiency and Isomer Distribution

The choice of solvent is a critical parameter in the nitration of 1,2-dialkoxybenzenes, significantly influencing reaction efficiency and the distribution of resulting isomers. While research directly on 1,2-dibutoxybenzene (B11705909) is limited, extensive studies on its analogue, 1,2-dimethoxybenzene (veratrole), provide crucial insights. The dinitration of 1,2-dialkoxybenzenes exhibits remarkable regioselectivity, often yielding the 1,2-dialkoxy-4,5-dinitrobenzene product almost exclusively. nih.govacs.org This high degree of selectivity is attributed to the electronic properties of the starting material and the reaction mechanism, which is believed to involve a single electron transfer (SET) process. nih.govacs.org

The solvent environment can, however, alter the regioselectivity, particularly in related isomers. For instance, in the dinitration of 1,4-dialkoxybenzene derivatives, the choice of solvent is a key factor in determining the final isomer distribution, with solvation effects being the primary driver of selectivity. nih.govacs.org Studies on the nitration of anisole, a simpler analogue, have shown that solvents strongly influence both the rate of nitration and the ortho/para isomer ratio. researchgate.net In nonpolar solvents, the ratio remains relatively constant, whereas in polar solvents, it varies considerably. researchgate.net This suggests that for the nitration of 1,2-dibutoxybenzene, the polarity of the solvent could play a role in optimizing the yield of the desired 4,5-dinitro isomer, even though the inherent electronic directing effects of the butoxy groups strongly favor this outcome.

Investigations into the nitration of 1,2-dimethoxybenzene in various solvents such as acetic acid, acetonitrile (B52724), and carbon tetrachloride have confirmed that the reaction proceeds primarily through a radical pathway. rsc.org In some electrochemical nitration systems, acetonitrile has been shown to be a more effective solvent than dichloromethane (B109758). researchgate.net

Table 1: Solvent Influence on Aromatic Nitration

| Solvent System | Compound Studied | Observation | Reference |

| Various Solvents | 1,4-Dialkoxybenzene | Selectivity is mainly due to solvation effects and can be altered by the solvent environment. | nih.govacs.org |

| Polar vs. Nonpolar Solvents | Anisole | The ortho/para ratio varies considerably with polar solvents but is constant in nonpolar ones. | researchgate.net |

| Acetonitrile vs. Dichloromethane | Generic Aromatic Compound | Acetonitrile provided a significantly higher yield (96%) compared to dichloromethane in an electrochemical nitration setup. | researchgate.net |

| Acetic Acid, Acetonitrile, CCl₄ | 1,2-Dimethoxybenzene | The reaction proceeds via a radical pathway, catalyzed by nitrous acid. | rsc.org |

Temperature Control and Reaction Duration Optimization

Temperature and reaction time are pivotal in directing the outcome of nitration reactions, primarily by controlling the extent of reaction and minimizing the formation of byproducts. For the synthesis of 1,2-dimethoxy-4,5-dinitrobenzene (B14551), a close analogue of the target compound, specific low-temperature protocols are employed. A common procedure involves the slow addition of the nitrating agent to a solution of the precursor while maintaining the temperature below 5°C. thieme-connect.de The reaction mixture is then typically stirred for an extended period, often between 12 and 24 hours, at a controlled low temperature (e.g., 0–5°C) to ensure complete dinitration while suppressing over-nitration or oxidative side reactions. thieme-connect.de

For highly reactive substrates like 1,4-dimethoxybenzene, stringent temperature control is even more critical to prevent unwanted dinitration. mdma.ch One documented procedure for a related compound, 2-bromo-1,4-dimethoxybenzene, involves adding the nitrating mixture in an ice bath and allowing the reaction to proceed for 45 minutes before quenching. mdma.ch Another method for the mononitration of 1,2-dimethoxybenzene involves adding the substrate to a nitric acid solution at 0°C, followed by a gradual warming to room temperature over 30 minutes. thieme-connect.de These examples underscore the principle that lower temperatures and carefully optimized reaction times are essential for achieving high selectivity and yield in the nitration of activated aromatic rings.

Table 2: Temperature and Duration Parameters in Nitration of Veratrole Analogues

| Precursor | Nitrating Conditions | Temperature | Duration | Product | Reference |

| 1,2-Dimethoxy-4-nitrobenzene | Fuming Nitric Acid | < 5°C | Not specified | 1,2-Dimethoxy-4,5-dinitrobenzene | thieme-connect.de |

| 1,2-Dimethoxybenzene | Nitric Acid / Acetic Acid | 0–5°C | 12–24 hours | 1,2-Dimethoxy-4,5-dinitrobenzene | |

| 1,2-Dimethoxybenzene | Nitric Acid / Water | 0°C, then warm to RT | 30 minutes | 1,2-Dimethoxy-4-nitrobenzene | thieme-connect.de |

| 2-Bromo-1,4-dimethoxybenzene | HNO₃ / H₂SO₄ in Acetic Acid | Ice Bath | 45 minutes | Nitro-2-bromo-1,4-dimethoxybenzene | mdma.ch |

Multi-Step Synthesis Approaches to the this compound Core

The synthesis of this compound is typically achieved through a multi-step process, starting from a less substituted precursor. The most direct analogue, 1,2-dimethoxy-4,5-dinitrobenzene, is commonly prepared via a two-step nitration. thieme-connect.de This process begins with the mononitration of 1,2-dimethoxybenzene (veratrole) to form 1,2-dimethoxy-4-nitrobenzene. thieme-connect.de This intermediate, being a deactivated aromatic compound, then undergoes a second, more forceful nitration using a stronger nitrating agent like fuming nitric acid to introduce the second nitro group at the 5-position, yielding the desired dinitro product. thieme-connect.de

Alternative strategies have also been developed to enhance selectivity and control over the substitution pattern. One such method involves a two-step oxidation-nitration sequence where catechol derivatives are first protected with methyl groups (methoxylation), followed by a directed nitration. Another approach for synthesizing isomers involves the ortho-lithiation of veratrole, which allows for the specific introduction of a substituent ortho to a methoxy group, followed by further functionalization. cdnsciencepub.com While electrophilic aromatic substitution is the standard, these alternative routes highlight the versatility of synthetic organic chemistry in accessing specific isomers that may be difficult to obtain directly. libretexts.org

Advanced Separation and Purification Techniques for Dinitrobenzene Isomers

Following the synthesis, the crude product often contains a mixture of dinitrobenzene isomers and other byproducts, necessitating effective separation and purification techniques. Traditional methods such as recrystallization and column chromatography are widely used. For 1,2-dimethoxy-4,5-dinitrobenzene, purification is commonly achieved by recrystallization from an ethanol (B145695)/water mixture or by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) eluent system. The choice of solvent for recrystallization is crucial; for separating isomeric dinitro-1,4-dibromobenzenes, solvents like glacial acetic acid, alcohol, carbon disulfide, and dioxan have proven effective. acs.org

More advanced and specialized techniques have been developed for the challenging separation of closely related isomers.

Chemical Treatment: Isomeric mixtures of dinitrobenzene can be separated by treating them with an aqueous alkali-metal sulfite (B76179) solution. google.com This method selectively reacts with the ortho and para isomers, converting them into water-soluble compounds that can be easily separated from the desired meta isomer. google.comgoogle.com

Extractive Distillation: This technique is employed for separating isomers with very close boiling points, such as xylene isomers, and shows potential for dinitrobenzene separation. doi.org It involves adding a solvent that alters the relative volatilities of the components, making distillation feasible. doi.org

Adsorption: High-silica zeolites have been shown to be effective in the liquid-phase separation of dinitrobenzene isomers through selective adsorption. researchgate.net

These advanced methods, alongside classic techniques, provide a robust toolkit for isolating high-purity this compound from complex reaction mixtures.

Chemical Reactivity and Transformation Pathways of 1,2 Dibutoxy 4,5 Dinitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for electron-poor aromatic compounds. The reaction typically proceeds via a two-step addition-elimination mechanism, where a nucleophile adds to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net Subsequent departure of a leaving group re-aromatizes the ring to yield the substitution product. strath.ac.uk For 1,2-dibutoxy-4,5-dinitrobenzene, the nitro groups strongly activate the ring for such substitutions.

The reactions of activated dinitrobenzenes with amine nucleophiles like piperidine (B6355638) and pyrrolidine (B122466) are well-documented. researchgate.net While specific kinetic studies on this compound are not extensively available in the literature, the behavior of analogous compounds provides significant insight into its expected reactivity. For instance, studies on 1,4-dimethoxy-2,5-dinitrobenzene (B2897924) show that it readily reacts with piperidine and pyrrolidine to yield the corresponding N-substituted products. mdpi.com In these reactions, one of the nitro groups is typically displaced by the amine.

The reaction of this compound with an amine like piperidine would be expected to yield 1-(2,5-dibutoxy-4-nitrophenyl)piperidine. The reaction is often catalyzed by a second molecule of the amine, which acts as a base to facilitate the removal of a proton from the initial zwitterionic adduct. researchgate.netnih.gov

Kinetic studies on analogous systems, such as the reaction of 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines, reveal important mechanistic details that can be extrapolated to this compound. researchgate.netnih.gov In many cases, plots of the pseudo-first-order rate constant against amine concentration are not linear but curve upwards, which is indicative of base catalysis by a second amine molecule. researchgate.net

The general mechanism can be described by a stepwise process involving the formation of a zwitterionic Meisenheimer complex (MC±). This intermediate can then be deprotonated by a base (e.g., another amine molecule) to form an anionic intermediate (MC-), which subsequently expels the leaving group to form the final product. nih.gov

For similar reactions, Brønsted-type plots, which correlate the logarithm of the rate constant with the pKa of the nucleophile, are often linear. researchgate.net For the reaction of 1-(4-nitrophenyl)-2,4-dinitrobenzene with secondary amines, the Brønsted coefficient (βnuc) was found to be 1.10 for the uncatalyzed pathway and 0.85 for the catalyzed pathway, suggesting a high degree of bond formation in the transition state. researchgate.net Activation parameters for the catalyzed reaction of 1-(4-nitrophenoxy)-2,4-dinitrobenzene with piperidine, such as a very low activation enthalpy (ΔH‡ = 0.38 kcal/mol) and a highly negative activation entropy (ΔS‡ = -55.4 cal/mol·K), support a highly ordered, cyclic transition state for the catalyzed reaction. nih.gov

Table 1: Illustrative Kinetic Parameters for SNAr Reactions of Activated Dinitrobenzene Analogs with Amines (Note: Data is for analogous compounds and serves to illustrate expected trends for this compound)

| Substrate | Nucleophile | Solvent | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|---|

| 1-(4-Nitrophenoxy)-2,4-dinitrobenzene | Piperidine | Acetonitrile (B52724) | βnuc (catalyzed) | 0.85 | researchgate.net |

| 1-(4-Nitrophenoxy)-2,4-dinitrobenzene | Piperidine | Acetonitrile | ΔH‡ (catalyzed) | 0.38 kcal/mol | nih.gov |

| 1-(4-Nitrophenoxy)-2,4-dinitrobenzene | Piperidine | Acetonitrile | ΔS‡ (catalyzed) | -55.4 cal/mol·K | nih.gov |

| 1-Fluoro-2,4-dinitrobenzene | Secondary Amines | Water | βnuc | 0.42 | nih.gov |

In this compound, the two nitro groups are chemically equivalent due to the symmetry of the molecule. However, nucleophilic attack can, in principle, lead to the substitution of either a nitro group or a butoxy group. In SNAr reactions, the nitro group is an excellent leaving group, often better than an alkoxy group. Therefore, the substitution of one of the nitro groups is the more probable outcome. scispace.comscielo.br

The reaction of 1,2-dichloro-4,5-dinitrobenzene (B1583372) with aliphatic amines has been shown to result in the displacement of a nitro group, which is unusual as halide displacement is more common. scispace.comscielo.br This highlights that in certain highly activated systems, the nitro group can be a viable leaving group. For this compound, the substitution of a nitro group by an amine nucleophile would lead to the formation of a product such as N-alkyl/aryl-4,5-dibutoxy-2-nitroaniline. The specific isomer formed would depend on which of the two equivalent nitro groups is displaced.

Meisenheimer complexes are crucial, albeit often transient, intermediates in SNAr reactions. wikipedia.orgresearchgate.net They are anionic σ-complexes formed by the addition of a nucleophile to the electron-deficient aromatic ring. The negative charge is delocalized across the ring and, importantly, onto the electron-withdrawing nitro groups, which provides significant stabilization. wikipedia.org

While direct spectroscopic observation of the Meisenheimer complex for this compound is not readily found in the literature, studies on the closely related 1,2-dichloro-4,5-dinitrobenzene with hydroxide (B78521) ions have provided evidence for the formation of such intermediates. scispace.comscielo.br In these studies, both monohydroxy and dihydroxy Meisenheimer complexes were identified, with their formation and interconversion rates being estimated. scispace.comscielo.br The structures of stable Meisenheimer complexes are often confirmed by NMR and UV-Vis spectroscopy. wikipedia.orgresearchgate.net The formation of these complexes is often indicated by the appearance of intense colors; for example, mixing dinitrobenzene compounds with alkali can produce deep violet or red solutions. wikipedia.org

Alkoxy groups, such as the butoxy groups in this compound, are generally considered electron-donating groups through resonance, which would typically deactivate the aromatic ring towards nucleophilic attack. However, their effect is complex and depends on their position relative to the electron-withdrawing groups and the site of nucleophilic attack.

In the case of this compound, the two nitro groups are the primary activating groups for SNAr. The alkoxy groups, while electron-donating, are positioned ortho to the nitro groups. Their presence can influence the regioselectivity and reactivity through both electronic and steric effects. The combination of electron-donating alkoxy groups and electron-withdrawing nitro groups creates a polarized aromatic system that enhances its electrophilicity, making it suitable for nucleophilic substitution reactions.

Reactivity with Amine Nucleophiles (e.g., Piperidine, Pyrrolidine)

Reduction of Nitro Groups to Amino Functionalities

The nitro groups of this compound can be chemically reduced to form the corresponding amino groups. This transformation is a common and synthetically useful reaction for dinitroaromatic compounds, providing access to diamino derivatives which are valuable building blocks for more complex molecules, such as dyes and pharmaceuticals. tubitak.gov.tr

A typical method for this reduction is catalytic hydrogenation. For example, this compound can be reduced to 1,2-diamino-4,5-dibutoxybenzene. tubitak.gov.tr This is often achieved using a palladium on activated carbon (Pd/C) catalyst in the presence of a hydrogen source, such as hydrazine (B178648) hydrate (B1144303) in ethanol (B145695). tubitak.gov.tr The reaction proceeds under relatively mild conditions and is generally high-yielding.

Table 2: Reagents for the Reduction of Dinitroarenes

| Reagent System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Hydrazine hydrate, Pd/C (10%) | Ethanol, Reflux | Reduces both nitro groups to amines. | tubitak.gov.tr |

| Tin (Sn), Hydrochloric acid (HCl) | Acidic medium | Commonly used for reducing aromatic nitro groups without affecting carbonyls. | |

| Sodium sulfide (B99878) (Na2S) or Sodium polysulfide (Na2Sn) | Alkaline aqueous or alcoholic solution (Zinin reduction) | Can sometimes be used for selective reduction of one nitro group in polynitroarenes. | |

| Hydrogen gas (H2), Raney Nickel | Ethanol/1,2-dichloroethane, 50-60 °C | Can be used for partial reduction of dinitroarenes. |

The selective reduction of only one of the two nitro groups can sometimes be achieved by careful choice of reagents and reaction conditions, although for a symmetrical molecule like this compound, this would be challenging without a directing influence.

Compound Index

Catalytic Hydrogenation Protocols and Catalyst Selection (e.g., Palladium on Charcoal)

Catalytic hydrogenation is a primary method for the reduction of nitro groups to amines. For dinitroaromatic compounds like this compound, this transformation is typically achieved using a metal catalyst and a hydrogen source. Palladium on charcoal (Pd/C) is a widely employed and efficient catalyst for this purpose. acs.orggoogle.com

The process involves the chemisorption of the dinitro compound onto the surface of the palladium catalyst, followed by the addition of hydrogen atoms to the nitro groups. The reaction typically proceeds in a stepwise manner, with the initial reduction of one nitro group to an amino group, followed by the reduction of the second. This can potentially allow for the selective formation of the intermediate nitroamine derivative by controlling the reaction conditions, such as hydrogen pressure and reaction time.

A typical catalytic hydrogenation procedure would involve dissolving this compound in a suitable solvent, such as ethanol or ethyl acetate (B1210297), and adding a catalytic amount of Pd/C. The mixture is then subjected to a hydrogen atmosphere, often at elevated pressure, and stirred until the reaction is complete. The catalyst is subsequently removed by filtration. The reduction of the related 1,2-dimethoxy-4,5-dinitrobenzene (B14551) to 1,2-dimethoxy-4,5-diaminobenzene has been successfully carried out using 10% Pd/C under a hydrogen atmosphere in methanol (B129727) with the presence of acetic acid.

| Catalyst System | Substrate | Product | Reaction Conditions | Reference |

| 10% Pd/C, H₂ | 1,2-Dimethoxy-4,5-dinitrobenzene | 1,2-Dimethoxy-4,5-diaminobenzene | MeOH, Acetic Acid, rt, 16h | |

| Noble metal catalyst, H₂ | Dinitrobenzenes | Nitroanilines | Acidic medium, 10-50°C | google.com |

| Rhodium Nanoparticles, NaBH₄ | 3,4-Dimethoxynitrobenzene | 3,4-Dimethoxyaniline | Not specified | mdpi.com |

Non-Catalytic Reduction Methods

While catalytic hydrogenation is highly effective, non-catalytic methods for the reduction of nitroaromatics also exist. These methods often employ stoichiometric reducing agents and can offer alternative selectivities. Common non-catalytic reducing agents for nitro groups include metals in acidic media (e.g., tin and hydrochloric acid, or iron and acetic acid) and sulfides (e.g., sodium sulfide or ammonium (B1175870) polysulfide), the latter being known as the Zinin reduction. acs.orgstackexchange.com

The Zinin reduction has been noted for its ability to selectively reduce one nitro group in dinitro compounds. stackexchange.com For instance, the reduction of m-dinitrobenzene with ammonium sulfide yields m-nitroaniline. The selectivity is often influenced by steric hindrance and the electronic environment of the nitro groups. In the case of this compound, the two nitro groups are in electronically similar environments, but steric factors from the adjacent butoxy groups could potentially influence the regioselectivity of a partial reduction.

Another approach involves the use of hydrazine hydrate in the presence of a catalyst like Raney nickel, which can also achieve partial reduction of dinitroarenes to nitroanilines. mdpi.com However, in some cases, nucleophilic substitution of alkoxy groups can occur as a side reaction. mdpi.com

| Reducing Agent | Substrate Type | Typical Product | Key Features | Reference |

| Metal (e.g., Sn, Fe) in acid | Dinitroaromatics | Diaminoaromatics | Classic, robust method | acs.org |

| Sodium Sulfide (Zinin reduction) | Dinitroaromatics | Nitroanilines | Often allows for selective reduction | stackexchange.com |

| Hydrazine Hydrate/Raney Ni | Dinitroarenes | Nitroanilines | Potential for partial reduction | mdpi.com |

This table outlines general non-catalytic reduction methods for dinitroaromatic compounds, as specific examples for this compound are not detailed in the provided search results.

Electrophilic Aromatic Substitution (EAS) Reactions on the Dinitrobenzene Scaffold

The benzene (B151609) ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing nature of the two nitro groups. ontosight.ai However, this deactivation is somewhat counteracted by the electron-donating effect of the two butoxy groups. The directing influence of these substituents is a key consideration in any potential EAS reaction.

The alkoxy groups are ortho-, para-directing activators, while the nitro groups are meta-directing deactivators. In the case of this compound, the positions ortho to the butoxy groups (positions 3 and 6) are the most likely sites for electrophilic attack, should a reaction occur. The positions are also meta to both nitro groups, which aligns the directing effects.

A crucial aspect of the chemistry of dialkoxybenzenes is their dinitration to form compounds like 1,2-dialkoxy-4,5-dinitrobenzene. Studies on the dinitration of 1,2-dialkoxybenzenes have shown remarkable regioselectivity, yielding almost exclusively the 4,5-dinitro product. acs.org This suggests that the initial nitration occurs at one of these positions, followed by a second nitration at the adjacent position. This high regioselectivity is a significant feature of the electrophilic substitution landscape of this class of compounds. acs.org Further electrophilic substitution on the already dinitrated scaffold would be challenging due to the severe deactivation of the ring.

| Substituent Type | Effect on Reactivity | Directing Influence | Relevance to this compound |

| Butoxy (-OBu) | Activating | Ortho, Para | Directs potential electrophiles to positions 3 and 6 |

| Nitro (-NO₂) | Deactivating | Meta | Strongly reduces the ring's nucleophilicity |

This table summarizes the directing effects of the substituents on the aromatic ring of this compound.

Further Derivatization and Functional Group Interconversions

The functional groups of this compound offer several avenues for further derivatization. The primary targets for such transformations are the nitro groups. As discussed, these can be reduced to amino groups, yielding 1,2-dibutoxy-4,5-diaminobenzene. This resulting diamine is a versatile intermediate. For example, o-phenylenediamines are known to react with 1,2-dicarbonyl compounds to form quinoxalines. nih.gov

The amino groups of the reduced product can also undergo a variety of other reactions common to anilines, such as diazotization to form diazonium salts. These salts are highly useful intermediates for introducing a wide range of other functional groups onto the aromatic ring.

Furthermore, the aromatic ring itself, although deactivated, could potentially undergo nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the nitro groups. This type of reaction is facilitated by the presence of strong electron-withdrawing groups. nih.gov However, the butoxy groups may offer some steric hindrance to this approach.

Derivatization can also be performed for analytical purposes, for instance, by reacting the compound or its derivatives with reagents that introduce a chromophore or fluorophore to facilitate detection by techniques like HPLC. libretexts.org

Spectroscopic and Structural Elucidation of 1,2 Dibutoxy 4,5 Dinitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

¹H NMR Spectroscopic Characterization of Aromatic and Alkyl Protons

The ¹H NMR spectrum of 1,2-Dibutoxy-4,5-dinitrobenzene provides distinct signals for both the aromatic and the alkyl protons of the butoxy chains. The aromatic protons on the benzene (B151609) ring typically appear as singlets due to their isolated positions. For instance, in related dinitrobenzene derivatives, aromatic protons resonate at specific chemical shifts; in 1,2-dinitrobenzene, these signals are found around δ 7.81-8.16 ppm. chemicalbook.com For this compound, the electron-withdrawing nature of the two nitro groups and the electron-donating nature of the two butoxy groups influence the precise chemical shifts of the two aromatic protons.

The protons of the butoxy groups exhibit characteristic multiplets. The protons of the methylene (B1212753) group directly attached to the oxygen atom (O-CH₂) are the most deshielded and typically appear as a triplet. The subsequent methylene groups (-CH₂-CH₂-CH₂-) show more complex splitting patterns, often as multiplets, while the terminal methyl group (-CH₃) appears as a triplet.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | ~7.5 - 8.2 | Singlet (s) |

| Alkoxy (O-CH₂) | ~3.9 - 4.2 | Triplet (t) |

| Alkyl (-CH₂-) | ~1.5 - 1.9 | Multiplet (m) |

| Alkyl (-CH₂-) | ~1.3 - 1.6 | Multiplet (m) |

| Methyl (-CH₃) | ~0.9 - 1.1 | Triplet (t) |

¹³C NMR Spectroscopic Analysis of Carbon Framework

¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule. mnstate.edu In this compound, due to molecular symmetry, one would expect to see distinct signals for each unique carbon atom. The carbon atoms of the benzene ring directly attached to the nitro groups are significantly deshielded and appear at lower field. Conversely, the carbons bonded to the butoxy groups are shielded and appear at a higher field. The low natural abundance and lower sensitivity of the ¹³C nucleus often necessitate more scans compared to ¹H NMR. mnstate.edu

Due to a lack of symmetry in a molecule like 1,2-dinitrobenzene, all six carbons in the ring have different chemical environments, leading to six unique signals in the ¹³C NMR spectrum. pearson.com The presence of the butoxy groups in this compound introduces additional signals corresponding to the four different carbon atoms of the butyl chain.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-NO₂) | ~140 - 150 |

| Aromatic (C-O) | ~145 - 155 |

| Aromatic (C-H) | ~110 - 125 |

| Alkoxy (O-CH₂) | ~68 - 75 |

| Alkyl (-CH₂-) | ~30 - 33 |

| Alkyl (-CH₂-) | ~18 - 22 |

| Methyl (-CH₃) | ~13 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, NOESY) for Elucidating Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure. wikipedia.org

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgscribd.com In this compound, COSY spectra would show correlations between the adjacent protons within the butyl chains, confirming their connectivity. For example, the O-CH₂ protons would show a cross-peak with the adjacent -CH₂- protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This heteronuclear experiment reveals correlations between protons and carbons that are separated by two to four bonds. youtube.com HMBC is crucial for connecting the butoxy chains to the aromatic ring. For instance, a correlation would be observed between the O-CH₂ protons of the butoxy group and the aromatic carbon to which it is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org NOESY can provide information about the conformation of the butoxy chains relative to the benzene ring.

Advanced NMR Applications (e.g., ¹⁵N NMR) for Nitrogen Environments

¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen environments of the nitro groups. researchgate.net The chemical shifts of ¹⁵N are highly sensitive to the electronic environment. arkat-usa.org For nitroaromatic compounds, ¹⁵N NMR signals for the nitro groups typically appear in a specific region of the spectrum. scispace.com Although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, it can provide definitive evidence for the presence and electronic state of the nitro functional groups. researchgate.netarkat-usa.org Studies on related nitroaromatic compounds have shown that solid-state ¹⁵N NMR can be particularly useful. scispace.comresearchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) spectroscopy, are fundamental for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: Characteristic Nitro Group Stretches

The presence of nitro groups in this compound is readily confirmed by IR spectroscopy. Nitro compounds exhibit two strong and characteristic stretching vibrations. spectroscopyonline.com

Asymmetric Stretch (νas) : This typically appears in the region of 1550-1475 cm⁻¹. orgchemboulder.com This band is usually very intense. spectroscopyonline.com

Symmetric Stretch (νs) : This is found in the range of 1360-1290 cm⁻¹. orgchemboulder.com This band is also strong, though generally less intense than the asymmetric stretch. spectroscopyonline.com

The exact positions of these bands can be influenced by the electronic effects of the other substituents on the aromatic ring. In addition to the nitro group stretches, the IR spectrum would also show characteristic absorptions for the C-H bonds of the aromatic ring and the alkyl chains, as well as C-O stretching vibrations from the ether linkages. Aromatic C-N stretching vibrations can also be observed near 870 cm⁻¹. scielo.br

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Nitro Asymmetric Stretch (νas) | 1550 - 1475 | Strong |

| Nitro Symmetric Stretch (νs) | 1360 - 1290 | Strong |

| Aromatic C-H Stretch | ~3100 - 3000 | Medium to Weak |

| Alkyl C-H Stretch | ~2960 - 2850 | Strong |

| Aromatic C=C Stretch | ~1600, ~1475 | Medium |

| C-O-C Asymmetric Stretch | ~1275 - 1200 | Strong |

| C-N Stretch | ~870 | Medium |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a vital tool for analyzing the vibrational modes of molecules, providing a fingerprint that is complementary to infrared (IR) spectroscopy. For nitroaromatic compounds, Raman spectra are typically characterized by strong signals corresponding to the nitro group vibrations. spiedigitallibrary.orgsemanticscholar.org

Although a specific Raman spectrum for this compound is not available, data from its close analog, 1,2-dimethoxy-4,5-dinitrobenzene (B14551), and other nitroaromatic compounds allow for a reliable prediction of its key spectral features. nih.gov The most prominent bands in the Raman spectrum of nitroaromatic compounds are the symmetric and asymmetric stretching vibrations of the NO₂ groups. The symmetric stretching vibration is particularly intense and typically appears in the 1340-1360 cm⁻¹ region. semanticscholar.org Additionally, vibrations associated with the benzene ring, such as C-C stretching, are expected in the 1590-1610 cm⁻¹ range. semanticscholar.org

The butoxy substituents would introduce their own characteristic vibrations, primarily C-H stretching and bending modes, as well as C-O stretching, though these are often weaker in Raman scattering compared to the highly polarizable nitro and aromatic groups. The influence of the bulky butoxy groups, compared to methoxy (B1213986) groups, might induce slight shifts in the vibrational frequencies of the aromatic ring and nitro groups due to steric and electronic effects.

Table 1: Predicted Principal Raman Bands for this compound Based on Analog Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Basis of Prediction |

|---|---|---|

| NO₂ Symmetric Stretch | ~1355 | Strong intensity, characteristic of nitroaromatic compounds. semanticscholar.org |

| C-C Aromatic Stretch | ~1608 | Characteristic of the benzene ring. semanticscholar.org |

| C-H Aromatic/Aliphatic Stretch | 2800-3100 | Contribution from both benzene ring and butyl chains. |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. While a published mass spectrum for this compound was not found, its fragmentation behavior can be predicted based on the known patterns of related ethers and nitroaromatic compounds. nih.govlibretexts.org

The molecular ion peak (M⁺) would confirm the molecular weight of C₁₄H₂₀N₂O₆, which is 312.32 g/mol . In electron ionization (EI) MS, nitroaromatic compounds typically show a discernible molecular ion peak due to the stability of the aromatic ring. nih.gov

The fragmentation of this compound is expected to proceed through several key pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common pathway for ethers, which would lead to the loss of a propyl radical (•C₃H₇) to form an [M-43]⁺ fragment. libretexts.org

Loss of Butoxy Group: Cleavage of the C-O bond can result in the loss of a butoxy radical (•OC₄H₉), leading to an [M-73]⁺ ion.

Loss of Butene: A common rearrangement for ethers involves the transfer of a hydrogen atom to the oxygen with the subsequent elimination of an alkene. For a butyl ether, this would result in the loss of butene (C₄H₈), giving an [M-56]⁺ fragment.

Nitro Group Fragmentation: The nitro groups can fragment through the loss of •NO (mass 30) or •NO₂ (mass 46). aip.org It is common to see peaks corresponding to [M-NO]⁺ and [M-NO₂]⁺.

This fragmentation pattern is analogous to that observed for 1,2-dimethoxy-4,5-dinitrobenzene, which shows a molecular ion at m/z 228 and fragments corresponding to the loss of methyl and methoxy groups. nih.govnist.gov

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Origin | Predicted m/z |

|---|---|---|

| [C₁₄H₂₀N₂O₆]⁺ | Molecular Ion (M⁺) | 312 |

| [M - NO]⁺ | Loss of nitric oxide | 282 |

| [M - NO₂]⁺ | Loss of nitrogen dioxide | 266 |

| [M - C₄H₈]⁺ | Loss of butene via rearrangement | 256 |

| [M - OC₄H₉]⁺ | Loss of butoxy radical | 239 |

X-ray Crystallography for Definitive Solid-State Structure Determination

Analysis of Molecular Conformation and Torsion Angles

The conformation of this compound is dictated by the interplay between the planar aromatic ring and the flexible dibutoxy side chains. Based on related structures, the benzene ring itself is expected to be planar. The nitro groups are generally coplanar or slightly twisted with respect to the benzene ring to minimize steric strain while maintaining electronic conjugation.

Investigation of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound will be governed by a combination of weak intermolecular forces. The insertion of nitro groups into a benzene ring typically introduces strong C-H···O hydrogen bonds and promotes stacking interactions. researchgate.netrsc.org

C-H···O Hydrogen Bonds: The oxygen atoms of both the nitro groups and the ether functionalities are potential hydrogen bond acceptors. Weak hydrogen bonds between the aromatic C-H donors and these oxygen acceptors are expected to be a significant structure-directing interaction.

π-π Stacking: The electron-deficient nitro-substituted aromatic ring can participate in π-π stacking interactions. These interactions are a primary motif in the crystals of many nitro-substituted benzenes. researchgate.net

The interplay of these forces determines the final crystal structure, influencing properties such as melting point and density. The presence of bulky, flexible butyl chains can sometimes frustrate simple, dense packing arrangements seen in smaller analogs like 1,2-dimethoxy-4,5-dinitrobenzene. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Vis spectroscopy probes the electronic transitions within a molecule and is sensitive to the extent of conjugation and the nature of substituents on a chromophore. For this compound, the primary chromophore is the dinitro-substituted benzene ring. While its specific spectrum is unreported, the spectra of dinitrobenzene isomers and other derivatives provide a clear picture of its expected absorption properties. spiedigitallibrary.org

The UV-Vis spectrum of a dinitrobenzene derivative is typically characterized by strong absorption bands in the 200-300 nm region, corresponding to π→π* transitions within the aromatic system. spiedigitallibrary.org The presence of two electron-donating alkoxy groups (auxochromes) and two electron-withdrawing nitro groups (chromophores) creates a "push-pull" system. This extended conjugation is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted dinitrobenzene.

For example, dinitrobenzene isomers in acetonitrile (B52724) show strong absorptions below 300 nm. spiedigitallibrary.org The introduction of alkoxy groups would likely shift the primary absorption band to above 300 nm. The electronic transitions are also sensitive to solvent polarity. Due to its well-defined chromophore, UV-Vis spectroscopy can be an effective tool for monitoring reactions involving the synthesis or transformation of this compound, as changes in the substitution pattern on the aromatic ring would lead to predictable shifts in the absorption spectrum.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2-Dimethoxy-4,5-dinitrobenzene |

| 1,4-Di-n-heptyloxy-2,5-dinitrobenzene |

| Dinitrobenzene |

Computational and Theoretical Investigations of 1,2 Dibutoxy 4,5 Dinitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,2-dibutoxy-4,5-dinitrobenzene at the molecular level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms (geometry optimization) and for analyzing the electronic properties of molecules like this compound. unpatti.ac.id By employing functionals such as B3LYP with basis sets like 6-31G or 6-311G(d,p), researchers can accurately predict bond lengths, bond angles, and dihedral angles. unpatti.ac.idnih.gov For instance, in related dinitrobenzene derivatives, DFT calculations have been used to obtain optimized geometries, which are crucial for understanding their stability and reactivity. unpatti.ac.id The presence of both electron-donating dibutoxy groups and electron-withdrawing nitro groups creates a unique electronic environment that DFT can effectively model. These calculations reveal that the optimized structure of such molecules is often planar, a feature influenced by the benzene (B151609) ring. unpatti.ac.id

Calculated electronic properties, such as total energy, dipole moment, and the distribution of atomic charges, provide a quantitative measure of the molecule's polarity and the reactivity of different atomic sites. wikipedia.org For dinitrobenzene derivatives, DFT studies offer insights into their thermodynamic stability. nih.gov

Table 1: Illustrative DFT-Calculated Parameters for a Dinitrobenzene Derivative

This table presents hypothetical data based on typical DFT calculation results for similar aromatic nitro compounds to illustrate the type of information generated.

| Parameter | Calculated Value | Units |

|---|---|---|

| Total Energy | -875.432 | Hartrees |

| Dipole Moment | 4.5 | Debye |

| C-N Bond Length (Nitro Group) | 1.48 | Ångströms |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Nodal Patterns) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for predicting a molecule's reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. lew.romdpi.com

For dinitroaromatic compounds, FMO analysis helps to understand their chemical behavior. acs.org The distribution (nodal pattern) of the HOMO and LUMO across the molecule identifies the most probable sites for electrophilic and nucleophilic attack, respectively. nih.gov In the case of 1,2-dialkoxy-4,5-dinitrobenzenes, the HOMO is primarily located on the electron-rich aromatic ring, while the LUMO is concentrated around the electron-withdrawing nitro groups. This distribution is fundamental in predicting the regioselectivity of reactions like nitration. semanticscholar.org

Table 2: Representative Frontier Molecular Orbital Energies for Dinitroaromatic Compounds

This table shows example data for dinitroaromatics to demonstrate the outputs of FMO analysis.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.85 |

| LUMO | -2.15 |

Computational Prediction of Regioselectivity in Nitration and Nucleophilic Substitution

Computational methods are exceptionally useful for predicting the specific position (regioselectivity) where a chemical reaction will occur. For this compound, this is particularly relevant for understanding its synthesis and subsequent reactions.

The dinitration of 1,2-dialkoxybenzenes exhibits remarkable regioselectivity, yielding almost exclusively the 4,5-dinitro product. semanticscholar.orgrsc.org DFT calculations have explained this outcome by analyzing the reaction mechanism. semanticscholar.org The reaction likely proceeds through a single electron transfer (SET) process, forming a radical cation. The regioselectivity is then governed by the symmetry of the HOMO of the starting aromatic ether, which dictates the structure of the resulting singly occupied molecular orbital (SHOMO) in the radical cation. nih.govsemanticscholar.org

Similarly, for nucleophilic aromatic substitution (SNAr) reactions, computational models can predict which group will be displaced. By calculating the energies of possible intermediates (like the Meisenheimer complex) and transition states for different attack positions, the most favorable reaction pathway can be determined. researchgate.net

Molecular Dynamics (MD) Simulations for Solvent Effects on Reactivity

While quantum chemical calculations often model molecules in the gas phase, reactions in reality occur in a solvent. Molecular Dynamics (MD) simulations are a powerful tool to study the influence of the solvent on the conformation and reactivity of molecules like this compound. nih.govkg.ac.rs

MD simulations model the explicit interactions between the solute (this compound) and a large number of solvent molecules over time. researchgate.netacs.org This allows for the investigation of how solvent polarity and specific solvent-solute interactions (e.g., hydrogen bonding) can stabilize or destabilize reactants, transition states, and products. researchgate.net For instance, a polar solvent might stabilize a polar transition state, thereby increasing the reaction rate. semanticscholar.org By calculating the free energy profile of a reaction in different solvents, MD simulations can provide a more realistic prediction of reaction outcomes and kinetics compared to gas-phase models. kg.ac.rs Although specific MD studies on this compound are not prevalent, the methodology is well-established for studying solvent effects on similar chemical processes.

Application of Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity or other properties of chemical compounds based on their molecular structure. These models establish a mathematical relationship between calculated molecular descriptors and an observed activity. rsc.org

For dinitrobenzene derivatives, QSAR studies have been successfully applied to predict properties like toxicity. acs.orgrsc.org The process involves:

Data Set Compilation : Gathering a set of dinitrobenzene derivatives with measured activity data.

Descriptor Calculation : Computing a wide range of molecular descriptors for each compound, which can be constitutional, topological, geometric, or electronic. DFT calculations are often used to generate quantum-chemical descriptors like HOMO/LUMO energies, charges, and dipole moments. nih.gov

Model Development : Using statistical methods like Multiple Linear Regression (MLR) to build a model that correlates a selection of the most relevant descriptors with the activity.

Validation : Rigorously testing the model's stability and predictive power using internal (e.g., cross-validation) and external validation sets. nih.gov

A validated QSAR model can then be used to predict the activity of new or untested compounds like this compound, guiding synthesis and testing efforts by prioritizing candidates with desired properties.

Elucidation of Reaction Mechanisms through Computational Pathways (e.g., SET, Meisenheimer Complex Formation)

Computational chemistry is instrumental in mapping out the step-by-step pathways of chemical reactions, providing a level of detail that is often inaccessible through experiments alone. For reactions involving this compound, two key mechanisms are often considered computationally:

Single Electron Transfer (SET) : As mentioned, the high regioselectivity of the dinitration of 1,2-dialkoxybenzenes is best explained by a SET mechanism. semanticscholar.org DFT calculations support this by showing that the initial transfer of an electron from the electron-rich benzene ring to the nitrating agent is a feasible step. The subsequent steps involving the coupling of the resulting radical ions are then modeled to complete the reaction pathway. nih.govsemanticscholar.org

Meisenheimer Complex Formation : In nucleophilic aromatic substitution (SNAr) reactions, the formation of a stable intermediate known as a Meisenheimer complex is a hallmark of the addition-elimination mechanism. Computational studies can model the attack of a nucleophile on the aromatic ring of a dinitrobenzene derivative to form this complex. By calculating the energy of the Meisenheimer complex and the transition states leading to its formation and subsequent decomposition (loss of a leaving group), the feasibility of the SNAr pathway can be evaluated. researchgate.net Studies on the reaction of 1,2-dichloro-4,5-dinitrobenzene (B1583372) with hydroxide (B78521) have provided evidence for the formation of such complexes.

By comparing the energy profiles of different potential pathways, computational chemists can determine the most likely mechanism for a given reaction of this compound.

Hammett Parameters and Linear Free Energy Relationships for Substituent Effects

The electronic behavior of substituents on an aromatic ring significantly influences the reactivity and physicochemical properties of the molecule. This influence can be quantitatively assessed through the application of Ham-mett parameters and the principles of linear free energy relationships (LFER). For this compound, the interplay between the electron-donating butoxy groups and the electron-withdrawing nitro groups creates a unique electronic environment that dictates its chemical behavior.

The Hammett equation, a cornerstone of physical organic chemistry, provides a framework for understanding these substituent effects. researchgate.netwikipedia.org It relates the reaction rate (k) or equilibrium constant (K) of a substituted aromatic compound to that of the unsubstituted parent compound through the following relationship:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k₀ and K₀ are the rate and equilibrium constants for the unsubstituted reaction.

k and K are the constants for the substituted reaction.

σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent and is independent of the reaction type.

ρ (rho) is the reaction constant, which is dependent on the reaction type and its sensitivity to electronic effects, but not the substituent. wikipedia.org

The specific positions of these groups are crucial. The two butoxy groups are ortho to each other, as are the two nitro groups. Each butoxy group is ortho to one nitro group and meta to the other. This complex arrangement of substituents means that simple additivity of Hammett constants may not perfectly predict the molecule's reactivity, and more sophisticated computational models are often required.

Detailed Research Findings

Theoretical investigations have shown that for multiply-substituted benzene systems, a simple summation of standard Hammett σ values may not be sufficient to accurately predict properties like binding energies or reactivity. nih.govacs.org In such cases, other parameters like molar refractivity (Mᵣ) or polarizability (α), which account for dispersion forces and steric effects, may be incorporated into more complex linear free energy relationships to achieve better correlations. nih.govacs.org

For instance, studies on the interaction of substituted nitroaromatics with graphene models have demonstrated that while Hammett σ-parameters show good correlations, two-variable equations involving both σ and Mᵣ are more convincing. acs.org This highlights the importance of considering factors beyond simple electronic effects in densely substituted systems.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting electronic properties and can be used to estimate Hammett constants. chemrxiv.orgosti.gov By calculating properties such as atomic charges on the ring carbons, it is possible to establish linear correlations with experimental Hammett parameters. chemrxiv.orgosti.gov For this compound, a computational approach would involve calculating the electron distribution and relating it to the known reactivity of similar compounds.

The table below provides the generally accepted Hammett constants for alkoxy and nitro groups. These values are typically determined from the ionization of substituted benzoic acids and serve as a basis for predicting the electronic influence of these substituents.

| Substituent | Position | σ (Sigma) Value | Electronic Effect |

| -OR (Alkoxy) | para | -0.27 | Electron-donating (by resonance) |

| meta | +0.12 | Electron-withdrawing (by induction) | |

| -NO₂ (Nitro) | para | +0.78 | Strong electron-withdrawing |

| meta | +0.71 | Strong electron-withdrawing |

Data sourced from established physical organic chemistry literature.

In this compound, the butoxy groups are in positions that are para-like with respect to one nitro group and meta-like with respect to the other, leading to a complex push-pull electronic system. The strong electron-withdrawing nature of the two nitro groups significantly polarizes the aromatic ring, making it electron-deficient and susceptible to nucleophilic attack. The electron-donating butoxy groups, while opposing this effect, are generally not strong enough to overcome the powerful influence of the nitro substituents.

Linear free energy relationships have been successfully applied to understand the reaction mechanisms of various nitroaromatic compounds, including nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.orgrsc.org For a molecule like this compound, LFER studies would be invaluable in predicting its reactivity towards nucleophiles and in understanding the stability of any intermediates formed during such reactions. The reaction constant (ρ) obtained from such a study would indicate the sensitivity of the reaction to the electronic effects of the substituents and provide insight into the transition state structure. wikipedia.org

Advanced Applications and Functionalization in Material Science and Organic Synthesis

Precursors for Advanced Functional Materials

The electron-deficient aromatic core of 1,2-Dibutoxy-4,5-dinitrobenzene makes it an excellent precursor for materials with specific electronic and optical properties. The nitro groups can be readily converted into other functional groups, particularly amines, which then serve as anchor points for building larger, functional systems.

Charge-Transfer Materials Development

Dinitrodialkoxybenzene derivatives are recognized as important precursors for various functional molecules, including those used in charge-transfer materials. acs.org The presence of both electron-donating (dialkoxy) and strong electron-withdrawing (dinitro) groups on the aromatic ring creates a significant intramolecular charge polarization. This inherent electronic asymmetry is a key feature for designing molecules that can participate in charge-transfer complexes. While specific studies focusing solely on this compound in charge-transfer materials are not extensively detailed, the analogous compound 1,4-Dimethoxy-2,5-dinitrobenzene (B2897924) is noted for its applications in this area due to its electron-deficient aromatic ring. This suggests the potential of the dibutoxy analogue for similar applications, where the longer alkyl chains could enhance solubility in organic media, a crucial property for material processing.

Optoelectronic Materials Applications

This compound has been successfully utilized as a key intermediate in the synthesis of novel dyes for optoelectronic devices, specifically dye-sensitized solar cells (DSSCs). tubitak.gov.tr In one study, it served as the starting point for creating a complex quinoxaline-based push-pull dye. The synthesis began with the nitration of 1,2-dibutoxybenzene (B11705909) to yield this compound. tubitak.gov.tr This dinitro compound was then reduced to its corresponding diamine, 1,2-diamino-4,5-dibutoxybenzene, which is a critical step for building larger heterocyclic structures. tubitak.gov.tr This diamine was subsequently condensed to form a dibenzo[a,c]phenazine (B1222753) (a type of quinoxaline) core, which was further functionalized to produce the final dye. The dibutoxy groups were retained in the final structure to enhance the dye's solubility and influence its electronic properties, which are critical for the performance of the solar cell. tubitak.gov.tr

| Step | Reactant | Reagents | Product | Yield |

| 1 | Catechol | 1-iodobutane, K₂CO₃, acetone | 1,2-Dibutoxybenzene | 88% |

| 2 | 1,2-Dibutoxybenzene | Nitric acid, acetic acid, dichloromethane (B109758) | This compound | 83% |

| 3 | This compound | Pd/C (10%), hydrazine (B178648) hydrate (B1144303), EtOH | 1,2-Diamino-4,5-dibutoxybenzene | - |

| 4 | 1,2-Diamino-4,5-dibutoxybenzene | 2,7-dibromo-phenantrene-9,10-dion, acetic acid | 2,7-Dibromo-11,12-dibutoxydibenzo[a,c]phenazine | - |

| This table summarizes the initial steps in the synthesis of a quinoxaline (B1680401) dye for DSSC applications, starting from catechol. tubitak.gov.tr |

Synthesis of Electrochemically Active Metallopolymers and Related Coordination Complexes

While direct polymerization of this compound is not typical, it serves as a crucial precursor to ligands that can be used to create electrochemically active metallopolymers. The synthetic pathway involves the reduction of the dinitro compound to 1,2-diamino-4,5-dibutoxybenzene. This diamine is then used to synthesize larger ligands, such as Schiff bases. mdpi.com

For instance, the analogous compound 4,5-dimethoxy-1,2-phenylenediamine (derived from 1,2-dimethoxy-4,5-dinitrobenzene) is used to prepare N,N′-4,5-dimethoxy-1,2-phenylenebis(salicylideneiminato)nickel(II), a Salphen-type complex. mdpi.com Such nickel complexes with tetradentate N₂O₂ Schiff bases are employed as monomers for producing polymeric functional materials. mdpi.com These metallopolymers are investigated for their use in advanced electrochemical energy storage, electrocatalytic systems, and sensors. mdpi.commdpi.com The electronic properties of these polymers can be fine-tuned by substituents on the Schiff base ligand, and the alkoxy groups on the phenylenediimine bridge (derived from the original dinitrobenzene) play a significant role in modulating these properties. mdpi.com The use of dibutoxy groups, in place of methoxy (B1213986) groups, would be expected to enhance the solubility of the resulting monomer and polymer in less polar organic solvents, facilitating their processing for electrochemical applications. illinois.edu

Building Blocks for Complex Organic Architectures

The ability to transform the nitro groups of this compound into amines provides a powerful tool for synthetic chemists to construct intricate molecular frameworks.

Synthesis of Macrocyclic Ligands (e.g., Schiff Base Macrocycles)

Dinitrodialkoxybenzene derivatives are explicitly identified as important precursors for the synthesis of Schiff base macrocycles. acs.org The synthesis of these macrocycles generally relies on a template-driven reaction where a metal ion directs the condensation of a diamine and a dicarbonyl compound. e-bookshelf.de

The key step is the reduction of this compound to form 1,2-diamino-4,5-dibutoxybenzene. This resulting aromatic diamine is a versatile building block. When reacted with various dicarbonyl compounds (like dialdehydes or diketones) in the presence of a metal template, it can undergo a [2+2] cyclocondensation to form a tetradentate Schiff base macrocycle. ias.ac.in The dibutoxy substituents remain on the macrocycle's periphery, influencing its solubility, conformation, and the electronic environment of the coordinated metal ion. The synthesis of macrocyclic tetraamido-N ligands has also been demonstrated using the analogous 1,2-dimethoxy-4,5-dinitrobenzene (B14551) as a starting material. google.com

Formation of Diverse Heterocyclic Systems (e.g., Quinoxalines, Pyrimidines, Benzimidazoles)

This compound is a valuable starting material for a variety of nitrogen-containing heterocyclic systems. The common strategy involves the initial reduction to 1,2-diamino-4,5-dibutoxybenzene. tubitak.gov.tr

Quinoxalines : As detailed in section 6.1.2, 1,2-diamino-4,5-dibutoxybenzene, derived from the title compound, readily undergoes condensation with 1,2-dicarbonyl compounds to form the quinoxaline ring system. tubitak.gov.tr Quinoxalines are an important class of N-heterocyclic compounds with diverse applications in pharmaceuticals, dyes, and materials science. mtieat.org The synthesis of quinoxaline-based dyes for solar cells is a prime example of this application. tubitak.gov.tr

Benzimidazoles : The synthesis of benzimidazoles often involves the reaction of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid (or its derivative). By reducing this compound to 1,2-diamino-4,5-dibutoxybenzene, a precursor for substituted benzimidazoles becomes available. Condensation of this diamine with an appropriate aldehyde would yield a 2-substituted-5,6-dibutoxybenzimidazole. These compounds are of interest in medicinal chemistry, with some benzimidazole (B57391) derivatives being evaluated as enzyme inhibitors. nih.gov

Pyrimidines : While direct synthesis routes from this compound are less commonly documented, pyrimidines are generally synthesized by the cyclization of β-dicarbonyl compounds with N-C-N synthons like amidines. wikipedia.org It is conceivable that derivatives of this compound could be elaborated into intermediates suitable for pyrimidine (B1678525) synthesis, although this is not a primary application highlighted in the literature. More direct methods often start from ketones and formamidine (B1211174) acetate (B1210297) to create 4,5-disubstituted pyrimidines. baranlab.org

Ligand Design for Metal Coordination Chemistry

The structure of this compound serves as a foundational scaffold for the design of specialized ligands for metal coordination. While the parent compound itself is not a primary ligand, its functionalized derivatives are highly promising for creating multidentate chelating agents. The key to its potential lies in the chemical reactivity of the nitro groups.

Strategic Functionalization for Coordination:

The most common strategy involves the reduction of the dinitro groups to diamino groups, yielding 1,2-Dibutoxy-4,5-diaminobenzene. This transformation converts the electron-withdrawing nature of the nitro substituents into electron-donating amino groups, which are excellent coordinating sites for a wide range of metal ions. These amino groups can act as bidentate ligands or be further elaborated into more complex structures.

Further derivatization of the diamino intermediate can lead to the formation of Schiff base ligands through condensation with aldehydes or ketones. This approach is highly modular, allowing for the synthesis of a vast library of ligands with tunable steric and electronic properties. For instance, condensation with salicylaldehyde (B1680747) derivatives would produce tetradentate salen-type ligands, known for their ability to form stable complexes with transition metals. The butoxy groups, while primarily influencing solubility and crystal packing, can also be modified to introduce additional coordinating arms, enhancing the denticity and stability of the resulting metal complexes.

The electron-deficient aromatic ring of the parent compound is also relevant. In supramolecular chemistry, such systems are known to interact attractively with anions, a phenomenon that could be harnessed in the design of anion-binding receptors or sensors. uoregon.edu

Table 1: Potential Ligand Derivatives of this compound and Their Coordination Characteristics

| Derivative Name | Key Functional Groups | Potential Denticity | Target Metal Ions | Potential Applications |

| 1,2-Dibutoxy-4,5-diaminobenzene | Two primary amines (-NH₂) | Bidentate | Transition metals (e.g., Cu, Ni, Co) | Catalysis, building block for larger ligands |

| Salen-type Ligand Derivative | Two imine (-N=CH-), two hydroxyl (-OH) | Tetradentate | Lanthanides, transition metals | Catalysis, imaging agents, materials science |

| Amide-functionalized Derivative | Two amide (-NH-C=O) groups | Bidentate or higher | Various metals | Supramolecular assemblies, sensors |

Development of Novel Catalytic Systems Utilizing Functionalized Derivatives